4-(4-Acetyl-2-methoxyphenoxy)butanoic acid

Description

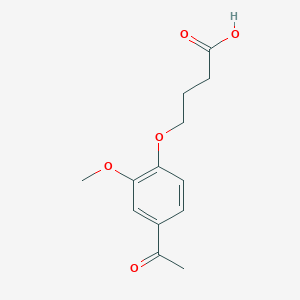

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid is a specialized organic compound featuring a butanoic acid backbone substituted with a phenoxy group containing acetyl and methoxy moieties at the 4- and 2-positions, respectively. Its molecular formula is C₁₃H₁₆O₅, with a monoisotopic mass of 252.1001 g/mol . This compound is primarily utilized in synthetic chemistry as a precursor or photolabile linker, particularly in solid-phase synthesis of 4-substituted 1,2,3-triazoles when derivatized to its ethyl ester form . Its structural uniqueness lies in the acetyl group, which enhances electron-withdrawing properties, and the methoxy group, which contributes to steric and electronic modulation of the aromatic ring.

Properties

IUPAC Name |

4-(4-acetyl-2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(14)10-5-6-11(12(8-10)17-2)18-7-3-4-13(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDTGPNCVIIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267491 | |

| Record name | 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174884-22-1 | |

| Record name | 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174884-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-methoxyacetophenone and 4-bromobutyric acid.

Reaction Conditions: The reaction involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under reflux conditions.

Synthetic Route: The 4-bromo-2-methoxyacetophenone undergoes a nucleophilic substitution reaction with 4-bromobutyric acid to form the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

- **

Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Biological Activity

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid, also known by its CAS number 174884-22-1, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and drug development.

Chemical Structure and Properties

This compound features a distinctive structure characterized by:

- An acetyl group

- A methoxyphenyl moiety

- A butanoic acid backbone

This unique configuration allows the compound to participate in various chemical reactions and biological interactions.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines. For instance, in vitro experiments demonstrated that the compound triggered cell death in pancreatic cancer cells through mechanisms involving the activation of apoptotic pathways. The efficacy was measured using IC50 values, with lower concentrations leading to higher rates of apoptosis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

3. Antioxidant Activity

This compound displays antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and prevent cellular damage .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Pathways: It influences various signaling pathways that regulate cell growth and apoptosis, enhancing its therapeutic potential against cancer .

Case Studies

Several case studies have illustrated the effectiveness of this compound in different biological contexts:

- Study on Pancreatic Cancer: In a controlled study, treatment with this compound led to a significant reduction in tumor size in xenograft models, demonstrating its potential as an effective therapeutic agent .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| AsPC-1 | 0.27 | 91.98 |

| MIA PaCa-2 | 0.42 | 85.34 |

| PANC-1 | 0.21 | 91.95 |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

- Photolabile Linkers: Its photolabile nature allows it to be used as a linker in drug conjugates, facilitating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Scientific Research Applications

Photolabile Linker in Drug Development

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid is primarily utilized as a photolabile linker in drug development. This property allows for the controlled release of therapeutic agents upon exposure to light, enhancing the precision of drug delivery systems. This application is particularly valuable in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy.

Synthesis of Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new methodologies for synthesizing pharmaceuticals and other chemical products .

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : The compound has shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 30 µM, suggesting its potential as an anticancer therapeutic .

Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

This suggests that the compound could be developed into an antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 30 µM. This inhibition was associated with apoptosis induction as evidenced by increased caspase activity.

Neuroprotective Study

A recent investigation assessed the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated that treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups.

Comparison with Similar Compounds

Key Compounds:

- Fenbufen (4-(4-biphenyl)butanoic acid): A nonsteroidal anti-inflammatory drug (NSAID) with a biphenyl substituent. The gamma-oxo functionality in fenbufen enhances anti-inflammatory activity compared to simpler arylpropanoic acids like ibuprofen .

- Ibuprofen (α-(4-isobutylphenyl)propanoic acid): Features a propanoic acid backbone with an isobutylphenyl group, lacking the phenoxy linkage present in the target compound .

- Naproxen (α-(6-methoxy-2-naphthyl)propanoic acid): Contains a naphthyl ring and methoxy group but uses a propanoic acid core instead of butanoic acid .

Structural and Functional Insights:

Phenoxybutanoic Acid Herbicides

Key Compounds:

- MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid): A herbicide with a chloro and methyl substituent on the phenoxy ring. Its mechanism involves mimicking auxin, disrupting plant growth .

- 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid): Features dichloro substituents, enhancing herbicidal potency compared to MCPB .

Comparative Analysis:

- Substituent Impact : The acetyl and methoxy groups in the target compound reduce electrophilicity compared to chloro-substituted herbicides, redirecting its utility from agrochemicals to synthetic applications.

Methoxy-Substituted Butanoic Acid Derivatives

Key Compounds:

- 4-(2-Methoxyphenyl)butanoic acid: Shares the methoxyphenyl motif but lacks the acetyl group, resulting in simpler electronic properties .

- 4-(4-ETHOXY-3-METHYLPHENYL)BUTANOIC ACID: Contains ethoxy and methyl groups, increasing hydrophobicity compared to the target compound .

Functional Differences:

- Biological Activity: Methoxy derivatives like 4-(2-methoxyphenyl)butanoic acid show minimal cytotoxicity (IC₅₀ > 300 μM/L in PBMCs), suggesting similar safety profiles for the target compound if used pharmacologically .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 4-acetyl-2-methoxyphenol and a butanoic acid derivative (e.g., bromobutanoic acid). Critical parameters include:

- Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ to deprotonate the phenolic hydroxyl group and enhance reactivity .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility and reaction rates.

- Temperature control : Reactions are often conducted at 80–100°C for 12–24 hours to achieve >70% yield .

- Analytical Validation : Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.8–3.9 ppm), acetyl (δ 2.5–2.6 ppm), and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 280.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with bioactivity assays .

- Dose-Response Analysis : Perform IC₅₀ calculations across multiple concentrations to account for non-linear effects .

Q. What computational strategies are suitable for predicting the compound’s reactivity or binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Software like Gaussian 16 with B3LYP/6-31G* basis sets is commonly used .

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Validate docking poses with MD simulations (GROMACS) to assess stability .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using datasets from PubChem or ChEMBL .

Q. How can researchers optimize experimental design for studying structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Derivative Synthesis : Systematically modify functional groups (e.g., replace acetyl with trifluoroacetyl or methoxy with hydroxyl) to isolate contributions to activity .

- High-Throughput Screening : Use 96-well plates to test derivatives against multiple targets (e.g., enzymes, cancer cell lines) .

- Statistical Analysis : Apply multivariate regression (e.g., PLS) to identify key structural descriptors influencing activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.